1-Acetyl-5-bromo-6-iodoindole
Description
Contextual Significance of Poly-Substituted Indole (B1671886) Scaffolds
The strategic placement of multiple functional groups on the indole core gives rise to poly-substituted indoles, which are prevalent in a wide range of bioactive compounds and materials. researchgate.net The functionalization at various positions of the indole ring allows for the fine-tuning of electronic and steric properties, which is crucial for optimizing interactions with biological targets. mdpi.com For instance, substituted indole frameworks are regularly employed in medicinal chemistry because they often exhibit significant pharmacological activity. nih.gov The development of efficient synthetic methods to access these complex structures is a major focus in organic chemistry, as it opens avenues to new therapeutic agents and functional materials. researchgate.netnih.gov The versatility of the indole ring enables it to serve as a template for creating diverse molecular libraries for drug screening. nrfhh.com
Overview of Multi-Functionalized Indole Derivatives: Research Landscape
The research landscape for multi-functionalized indole derivatives is dynamic and expansive, driven by their potential in drug discovery and materials science. researchgate.netnrfhh.com Chemists are continuously developing novel synthetic strategies to construct these complex molecules with high efficiency and selectivity. researchgate.net Methodologies such as multi-component reactions (MCRs), which allow for the construction of complex products from simple precursors in a single step, have become powerful tools for generating diverse indole frameworks. rsc.orgrsc.org
Furthermore, transition metal-catalyzed reactions, including copper-catalyzed domino reactions and palladium-catalyzed cross-couplings like the Heck reaction, provide efficient routes to polysubstituted indoles that might be difficult to synthesize using traditional methods. organic-chemistry.orgd-nb.info Research is also focused on the biological evaluation of these derivatives. Halogenated indoles, for example, have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. thepharmajournal.com The ability to introduce multiple functional groups allows for the creation of multi-target-directed ligands, which can interact with several biological targets simultaneously, a promising strategy for treating complex diseases. mdpi.com
Specific Research Focus: 1-Acetyl-5-bromo-6-iodoindole
Within the vast family of functionalized indoles, This compound stands out as a dihalogenated derivative with a unique substitution pattern. The presence of an acetyl group at the N-1 position and two different halogens, bromine at C-5 and iodine at C-6, makes it a valuable and versatile building block in organic synthesis. evitachem.com
The synthesis of this compound typically involves the selective halogenation of an indole precursor. evitachem.com A common route starts with 1-acetylindole, which undergoes controlled bromination and iodination to install the halogens at the desired positions on the indole ring. evitachem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1000343-03-2 evitachem.com |
| Molecular Formula | C₁₀H₇BrINO evitachem.com |
| Molecular Weight | 363.98 g/mol evitachem.com |
| IUPAC Name | 1-(5-bromo-6-iodoindol-1-yl)ethanone evitachem.com |
| SMILES Notation | CC(=O)N1C=CC2=CC(=C(C=C21)I)Br evitachem.com |
| InChI Key | JGFLJTGJQAVHMR-UHFFFAOYSA-N evitachem.com |
The distinct reactivity of the C-Br and C-I bonds allows for sequential and site-selective cross-coupling reactions, enabling the introduction of different functional groups to build more complex molecular architectures. This differential reactivity is a key feature exploited in synthetic chemistry.
From a research perspective, this compound is primarily utilized as an intermediate in several areas:
Organic Synthesis : It serves as a precursor for creating more complex molecules through reactions that selectively target the halogenated positions. evitachem.com
Medicinal Chemistry : As a member of the halogenated indole family, it is investigated for its potential biological activities, including possible antimicrobial and anticancer effects. evitachem.com
Material Science : Its structural features make it a candidate for the development of novel organic materials, such as dyes or organic semiconductors. evitachem.com
The compound's utility lies in the synthetic versatility offered by its unique pattern of functionalization, making it a valuable tool for chemists exploring new chemical space in drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-6-iodoindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrINO/c1-6(14)13-3-2-7-4-8(11)9(12)5-10(7)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFLJTGJQAVHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC(=C(C=C21)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646817 | |
| Record name | 1-(5-Bromo-6-iodo-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-03-2 | |
| Record name | 1-(5-Bromo-6-iodo-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Acetyl 5 Bromo 6 Iodoindole
Retrosynthetic Analysis and Strategic Disconnections for 1-Acetyl-5-bromo-6-iodoindole
A logical retrosynthetic analysis of this compound suggests a stepwise introduction of the functional groups onto the indole (B1671886) core. The primary disconnections involve the N-acetyl group and the two halogen substituents at the C5 and C6 positions. The order of these transformations is critical to achieving the desired substitution pattern due to the directing effects of the substituents on the indole ring.
A plausible forward synthetic strategy would involve:
N-Acetylation of indole: This initial step protects the nitrogen and can influence the regioselectivity of subsequent electrophilic substitutions.
Bromination at the C5 position: The acetyl group is a deactivating group, and the C5 position is often favored for electrophilic substitution in N-acylindoles.
Iodination at the C6 position: This is the most challenging step, as it requires regioselective introduction of iodine onto a pre-functionalized indole ring.
Alternatively, the halogenation steps could precede the N-acetylation. However, the free N-H group in indole can complicate electrophilic substitution reactions, often leading to a mixture of products. Therefore, N-protection is generally a preferred initial step.
Approaches to N1-Acetylation of Indole Scaffolds
The introduction of an acetyl group at the N1 position of the indole ring is a common protecting group strategy and a key step in the synthesis of this compound. Several methods have been developed for the N-acetylation of indoles.
Friedel-Crafts Acylation Analogues on Indole Nitrogen
While classical Friedel-Crafts acylation of indoles with Lewis acids typically results in C3-acylation, modifications of these conditions can lead to N-acylation. The use of stronger bases to deprotonate the indole nitrogen prior to the addition of the acylating agent can favor N-acetylation. However, competing C-acylation remains a significant challenge, and this method is less commonly employed for selective N-acetylation compared to other approaches. The reaction often leads to a mixture of N- and C-acylated products, requiring careful optimization of reaction conditions to favor the desired N-acetylindole.
Acylation with Activated Acetic Acid Derivatives
A more reliable and widely used method for the N-acetylation of indoles involves the use of activated acetic acid derivatives, such as acetic anhydride or acetyl chloride, in the presence of a base. core.ac.uk Common bases employed for this transformation include sodium hydride (NaH), triethylamine (Et3N), or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). acs.org The base deprotonates the indole nitrogen, forming a more nucleophilic indolide anion that readily reacts with the electrophilic acetyl source. This method generally provides high yields of the N-acetylated product with good selectivity. core.ac.uknih.gov
Table 1: N-Acetylation of Indole with Acetic Anhydride
| Reagent 1 | Reagent 2 | Base | Solvent | Yield (%) | Reference |
| Indole | Acetic Anhydride | Sodium Acetate | - | ~60 | core.ac.uk |
| Indole | Acetic Anhydride | DBU | DME | - | nih.gov |
This table is interactive and represents selected examples.
Rearrangement-Based N-Acetylation Strategies
Currently, there is limited information available in the scientific literature regarding specific rearrangement-based strategies for the direct N-acetylation of simple indole scaffolds. While rearrangements are a known phenomenon in organic chemistry, their application for the primary purpose of N-acetylation of indoles has not been extensively reported.
Regioselective Halogenation Protocols for Indole Systems
The introduction of bromine and iodine at specific positions on the indole ring is a crucial aspect of the synthesis of this compound. The regioselectivity of these electrophilic substitution reactions is governed by the electronic properties of the indole nucleus and the directing effects of existing substituents.
Electrophilic Bromination at C5 of Indole
The bromination of N-acetylindole is expected to occur preferentially at the C5 position. The N-acetyl group is an electron-withdrawing group, which deactivates the indole ring towards electrophilic substitution. However, it directs incoming electrophiles primarily to the C5 and C7 positions. Steric hindrance at the C7 position often favors substitution at C5. Common brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2) in a suitable solvent can be employed for this transformation. The reaction of 1-acetylindole with bromine can lead to the formation of 1-acetyl-5-bromoindole. nih.gov
Table 2: Electrophilic Bromination of Indole Derivatives
| Substrate | Brominating Agent | Solvent | Position of Bromination | Reference |
| Indolo[2,3-a]quinolizidine alkaloids | Br3·PyH/HCl | MeOH | C5 | nih.gov |
| 2-CF3-indole | Br2 | CH2Cl2 | C3, then C5 | nih.gov |
This table is interactive and represents selected examples of regioselective bromination.
Electrophilic Iodination at C6 of Indole
Electrophilic aromatic substitution is a fundamental method for the halogenation of indoles. While the indole ring is electron-rich and readily undergoes electrophilic attack, the highest electron density is at the C3 position, making it the most common site of substitution. Therefore, selective iodination at the C6 position requires strategies that either block the more reactive positions or utilize substrates where the electronic and steric environment favors C6 attack.
For a substrate like 5-bromoindole, the bromine atom at C5 is a deactivating, ortho-, para-directing group. This electronic influence can help direct incoming electrophiles to the C4 and C6 positions. Various iodinating systems can be employed for this purpose. A common approach involves the use of molecular iodine (I₂) or iodide salts in combination with an oxidizing agent to generate a more potent electrophilic iodine species (I⁺). mdpi.com
Table 1: Representative Conditions for Electrophilic Iodination | Iodinating System | Oxidant | Solvent | Comments | | :--- | :--- | :--- | :--- | | I₂ / HIO₃ | Acetic Acid / H₂SO₄ | Iodination of various aromatic compounds. | | KI / NaNO₂ | Acidic Media | Aerobic oxidative iodination, considered a greener protocol. mdpi.com | | I₂ / H₂O₂ | Solvent-Free | Green methodology for iodination of activated aromatic systems. mdpi.com | | NIS (N-Iodosuccinimide) | Acetonitrile or DMF | Mild and commonly used iodinating agent for electron-rich heterocycles. |
The choice of oxidant and solvent system is crucial for achieving the desired regioselectivity and avoiding side reactions, such as poly-iodination. mdpi.com
Directed C-H Halogenation Methodologies for Indoles
To overcome the inherent reactivity patterns of the indole nucleus, directed C-H functionalization has emerged as a powerful tool. This strategy involves the installation of a directing group (DG) on the indole nitrogen, which then coordinates to a metal catalyst and directs the halogenation to a specific C-H bond, typically in an ortho-position.
While C2 and C7 are the most common positions for directed functionalization, specific directing groups can enable functionalization at other positions. For the synthesis of this compound, a hypothetical route could involve a directing group that facilitates C6 halogenation on a 5-bromoindole intermediate. Transition metals, particularly palladium and rhodium, are frequently used in these transformations. researchgate.netresearchgate.net
Table 2: Examples of Directed C-H Functionalization of Indoles
| Position | Catalyst | Directing Group (DG) | Halogen Source |
|---|---|---|---|
| C2 | Pd(OAc)₂ | Pyridyl, Pyrimidyl | N-Halosuccinimide (NXS) |
| C4 | Pd(II) | Pivaloyl | ArI (for arylation) |
These methods offer high regioselectivity that is independent of the electronic properties of the substrate, making them highly valuable for constructing complex indole derivatives. researchgate.net
Decarboxylative Halogenation in Indole Synthesis
Decarboxylative halogenation, a variant of the Hunsdiecker reaction, provides an alternative route to haloindoles from readily available indolecarboxylic acids. nih.govpku.edu.cn This method involves the replacement of a carboxyl group with a halogen atom. To synthesize a 6-iodoindole derivative, one would start with an indole-6-carboxylic acid.
The reaction can be mediated by various reagents, with hypervalent iodine(III) compounds like (diacetoxyiodo)benzene (PIDA) in the presence of a halide source being a modern and efficient option. thieme-connect.comsemanticscholar.org This approach avoids the use of toxic heavy metals like silver or mercury, which were used in the traditional Hunsdiecker reaction. thieme-connect.com The process is believed to proceed through a radical or an organoiodine intermediate. pku.edu.cn
Table 3: Conditions for Decarboxylative Halogenation of Indolecarboxylic Acids
| Substrate | Reagents | Halide Source | Solvent | Outcome |
|---|---|---|---|---|
| Indole-2,3-dicarboxylic acid | PIDA | LiBr | THF | 2,3-Dibromoindole thieme-connect.com |
| Indole-2-carboxylic acid | PIDA | LiI | THF | 2,3-Diiodoindole thieme-connect.com |
This methodology would be particularly useful if 5-bromoindole-6-carboxylic acid is an accessible intermediate.
Metal-Catalyzed Halogenation Approaches
Transition metal-catalyzed reactions represent a cornerstone of modern organic synthesis, enabling C-H bond functionalizations with high selectivity and efficiency. researchgate.net For the synthesis of this compound, a palladium-catalyzed C-H iodination at the C6 position of a 5-bromoindole precursor is a plausible strategy.
These reactions often require an oxidant to regenerate the active catalyst and a ligand to modulate the catalyst's reactivity and selectivity. The mechanism typically involves C-H activation to form a metallacyclic intermediate, followed by reaction with a halogen source. organic-chemistry.org
Table 4: Metal-Catalyzed C-H Halogenation Systems
| Catalyst | Ligand | Halogen Source | Oxidant | Target C-H Bond |
|---|---|---|---|---|
| Pd(OAc)₂ | Ac-Gly-OH | I₂ | K₂S₂O₈ | Aryl C-H |
| Pd(TFA)₂ | None | N-Iodosuccinimide | None | Aryl C-H (with DG) |
The development of these catalytic systems allows for the direct installation of halogens onto the indole core, often under milder conditions than classical electrophilic substitution. researchgate.net
Integrated Synthetic Routes for this compound
The final target molecule can be assembled through different sequences of halogenation and N-acetylation steps. The chosen route depends on the availability of starting materials and the regiochemical control achievable in each step.
Sequential Halogenation and N-Acetylation Strategies
A logical and common approach is to first construct the desired halogenation pattern on the indole core and then protect or functionalize the indole nitrogen in the final step.
Bromination of Indole: The synthesis would likely start with the regioselective bromination of indole at the C5 position to yield 5-bromoindole. This is a well-established transformation.
Iodination of 5-Bromoindole: The subsequent step is the selective iodination of 5-bromoindole at the C6 position. This is the most challenging step and would rely on one of the methodologies described in section 2.3, such as controlled electrophilic iodination or a directed C-H functionalization approach.
N-Acetylation of 5-bromo-6-iodoindole: The final step is the acetylation of the indole nitrogen. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a base. nih.gov Alternatively, milder and highly chemoselective methods using thioesters as the acyl source have been developed. nih.gov
This sequence avoids subjecting the N-acetyl group to potentially harsh halogenation conditions.
Halogenation of Pre-Acetylated Indole Precursors
An alternative strategy involves acetylating the indole nitrogen first and then performing the halogenations.
N-Acetylation of Indole: The synthesis begins with the formation of 1-acetylindole from indole.
Halogenation of 1-Acetylindole: The subsequent dihalogenation of 1-acetylindole to introduce bromine at C5 and iodine at C6 would then be performed.
The N-acetyl group is electron-withdrawing, which deactivates the indole ring towards electrophilic substitution compared to indole itself. This deactivation can alter the regioselectivity of halogenation. Literature suggests that an electron-withdrawing group on the nitrogen can favor halogenation at the C2 position. organic-chemistry.org Directing electrophiles to the C5 and C6 positions on the deactivated benzene (B151609) portion of the indole ring would be challenging and likely result in a mixture of isomers, requiring chromatographic separation. Therefore, this route may be less efficient than the sequential halogenation-acetylation strategy.
One-Pot and Cascade Reactions for Multi-Substitution
A plausible approach would begin with 1-acetylindole. The first halogenation, bromination, is directed to the C5 position due to the electronic properties of the N-acetyl group. Following the consumption of the brominating agent, an iodinating agent could be introduced to achieve substitution at the C6 position. The success of such a one-pot sequence is contingent upon the careful selection of reagents and conditions to prevent cross-reactivity and the formation of undesired isomers. For instance, the choice of halogen sources and catalysts is critical.
Cascade reactions, which involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, are also conceptually applicable. A consecutive four-component reaction has been demonstrated for the synthesis of other substituted 3-iodoindoles, starting from ortho-haloanilines and terminal alkynes, followed by cyclization, iodination, and alkylation in a one-pot fashion. nih.gov This illustrates the potential for developing complex, multi-component strategies for assembling highly substituted indoles.
| Reaction Step | Reagents/Catalysts | Typical Conditions | Key Considerations |
| N-Acetylation | Acetic anhydride or Acetyl chloride | Base catalyst (e.g., pyridine), Room temp. | Standard and high-yielding reaction. |
| C5-Bromination | N-Bromosuccinimide (NBS) | Acetonitrile or DMF, Room temp. | High regioselectivity for the C5 position. |
| C6-Iodination | N-Iodosuccinimide (NIS), ICl | Friedel-Crafts conditions (e.g., AlCl₃) may be required to direct to C6. | Regioselectivity is a major challenge; C6 acylation of N-acetylindole is known under Friedel-Crafts conditions, suggesting electrophilic attack at C6 is possible. sci-hub.se |
Green Chemistry Considerations in the Synthesis of Halogenated Acetylindoles
The principles of green chemistry are increasingly being applied to the synthesis of halogenated indoles to mitigate the environmental impact of traditional methods, which often rely on hazardous reagents and solvents.
Key green chemistry considerations include:
Alternative Halogenating Agents: Traditional methods often use elemental bromine or chlorine, which are hazardous. Greener alternatives include the use of N-halosuccinimides (NBS, NIS) which are solid and easier to handle. An even greener approach involves the in situ generation of the halogenating species from halide salts (e.g., NaBr, NaI) using a benign oxidizing agent.
Benign Solvents: Replacing hazardous chlorinated solvents like dichloromethane (DCM) or toxic solvents like dimethylformamide (DMF) with more environmentally friendly options such as acetonitrile, ethanol, or even water is a key focus.
Catalysis: The use of catalytic systems, rather than stoichiometric reagents, reduces waste. This includes enzymatic catalysis, where flavin-dependent halogenases have been shown to selectively halogenate indoles, although often at the C3 position. nih.gov
Atom Economy and Waste Reduction: One-pot and cascade reactions inherently align with green chemistry principles by reducing the number of work-up and purification steps, thus minimizing solvent usage and waste generation.
A notable green halogenation method utilizes an oxone-halide system. This approach offers an environmentally friendly alternative by generating reactive halogenating species in situ, which can reduce the formation of toxic byproducts. organic-chemistry.org However, it has been reported that while this system is effective for chlorination and bromination, iodination can be unsuccessful under the same conditions. organic-chemistry.org Another green protocol for the bromination and iodination of aromatic compounds uses orthoperiodic acid with sodium bromide or sodium iodide in water, offering excellent yields in short reaction times.
| Green Approach | Reagents/System | Advantages | Reference Example |
| In Situ Halogen Generation | Oxone / NaBr | Avoids use of elemental bromine; reduces toxic byproducts. | Green halogenation of N-protected indoles. organic-chemistry.org |
| Aqueous Media Halogenation | H₅IO₆ / NaI in Water | Eliminates organic solvents; uses safer reagents. | Efficient iodination of various aromatic compounds. |
| Biocatalysis | Flavin-dependent halogenases (e.g., RebH) | High selectivity; mild, environmentally benign conditions. | Enzymatic halogenation of indole derivatives. nih.gov |
The development of a truly green synthesis for this compound would likely involve a multi-step, one-pot process utilizing catalytic amounts of reagents in an aqueous or otherwise benign solvent system. While a specific, optimized protocol for this exact molecule remains a target for future research, the foundational methodologies from the broader field of indole chemistry provide a clear and promising path forward.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Acetyl 5 Bromo 6 Iodoindole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure, connectivity, and stereochemistry.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of each hydrogen atom in a molecule. The spectrum would reveal the number of distinct proton signals, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their multiplicity (splitting pattern due to neighboring protons).
For 1-Acetyl-5-bromo-6-iodoindole, specific signals would be expected for the aromatic protons on the indole (B1671886) ring, the protons of the acetyl group, and any other protons present. The electron-withdrawing and donating effects of the acetyl, bromo, and iodo substituents would influence the chemical shifts of the aromatic protons, aiding in their specific assignment.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available | Aromatic CH |
| Data not available | Data not available | Data not available | Data not available | Aromatic CH |
| Data not available | Data not available | Data not available | Data not available | Aromatic CH |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, methyl). This technique is crucial for confirming the number of carbon atoms and identifying the carbon framework of the molecule.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| Data not available | C=O (acetyl) |
| Data not available | Aromatic C |
| Data not available | Aromatic C |
| Data not available | Aromatic C |
| Data not available | Aromatic C |
| Data not available | Aromatic C-Br |
| Data not available | Aromatic C-I |
| Data not available | Aromatic C |
| Data not available | Aromatic C |
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, helping to identify adjacent protons in the indole ring system.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy would establish direct one-bond correlations between protons and the carbon atoms they are attached to.
Heteronuclear Multiple Bond Correlation (HMBC): This technique is used to identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire molecular structure, including the placement of the substituents on the indole ring and the acetyl group on the nitrogen.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful for confirming the through-space relationships between different parts of the molecule, further solidifying the structural assignment.
Computational Chemistry and Theoretical Studies on 1 Acetyl 5 Bromo 6 Iodoindole
Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Structure
Density Functional Theory (DFT) serves as a powerful tool for investigating the intricacies of molecular systems. For 1-Acetyl-5-bromo-6-iodoindole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a foundational understanding of its geometry and electronic properties. researchgate.netresearchgate.net These calculations are crucial for predicting the molecule's behavior at a quantum level.
Conformational Analysis and Energy Minima
The three-dimensional structure of this compound is not rigid, primarily due to the rotation around the single bond connecting the acetyl group to the indole (B1671886) nitrogen. Conformational analysis using DFT is employed to identify the most stable arrangement of atoms in space. This process involves calculating the molecule's potential energy as a function of key dihedral angles.
The primary focus of such an analysis for this molecule would be the orientation of the acetyl group relative to the indole ring. By systematically rotating this group and calculating the energy at each step, a potential energy surface can be mapped. The structure corresponding to the lowest energy point on this surface is deemed the global energy minimum and represents the most stable conformer. For similar molecules, studies have shown that specific conformers are energetically favored, which dictates the molecule's predominant shape. nih.gov
Illustrative Optimized Geometrical Parameters
Below is a table representing typical data obtained from a DFT geometry optimization for a molecule like this compound. The values are illustrative of the precision provided by these computational methods.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.22 Å |
| Bond Length | N-C(acetyl) | ~1.39 Å |
| Bond Length | C5-Br | ~1.91 Å |
| Bond Length | C6-I | ~2.10 Å |
| Bond Angle | C-N-C(acetyl) | ~125° |
| Dihedral Angle | C-C-N-C(acetyl) | ~0° or ~180° (planar) |
Note: These values are representative and would be precisely determined via specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other reagents.
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its susceptibility to electrophilic attack. For this compound, the HOMO is expected to be primarily localized over the electron-rich indole ring system.
LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level is associated with the electron affinity and dictates the molecule's reactivity towards nucleophiles. The presence of the electron-withdrawing acetyl, bromo, and iodo substituents is expected to lower the LUMO energy, making the molecule a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Calculated Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Measure of polarizability |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying sites of electrophilic and nucleophilic attack.
For this compound, the MEP map would likely show:
Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the carbonyl oxygen of the acetyl group.
Positive Potential (Blue): Regions of low electron density or positive charge, which are attractive to nucleophiles. These are typically found around hydrogen atoms. The halogen atoms (bromine and iodine) may also exhibit regions of positive potential known as "sigma-holes," which can participate in halogen bonding. researchgate.net
Spectroscopic Property Prediction via Quantum Chemical Methods
Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can aid in the characterization and identification of the molecule. researchgate.netnih.govopenreview.net
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted values are often in good agreement with experimental data, helping to assign peaks in the measured spectrum.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax) observed in a UV-Vis spectrum.
IR Spectroscopy: DFT calculations can determine the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, N-H bend). The resulting theoretical IR spectrum can be compared with experimental FT-IR data to confirm the presence of specific functional groups and to verify the molecule's structure.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry provides a framework for exploring the detailed pathways of chemical reactions, which is often difficult to achieve through experimentation alone. For this compound, DFT can be used to model potential reactions, such as further electrophilic substitution or nucleophilic substitution.
The process involves:
Mapping the Potential Energy Surface: Identifying the structures of reactants, intermediates, transition states, and products.
Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Its structure provides a snapshot of the bond-breaking and bond-forming processes.
Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the reaction rate.
By comparing the activation energies for different possible mechanisms, the most likely reaction pathway can be determined.
Regioselectivity and Stereoselectivity Predictions in Chemical Transformations
Many reactions involving substituted indoles can yield multiple products. Computational methods are crucial for predicting the selectivity of these transformations.
Regioselectivity: In reactions like nitration or further halogenation, the new substituent could potentially add to several different positions on the indole ring. By calculating the activation energies for the transition states leading to each possible regioisomer, DFT can predict which product will be formed preferentially. researchgate.net For instance, the relative stability of the sigma-complex intermediates formed during electrophilic aromatic substitution can be calculated to determine the most favored substitution site. FMO theory can also offer predictions, as the reaction is often favored at the atom with the largest coefficient in the relevant frontier orbital (e.g., HOMO for electrophilic attack). researchgate.net
Stereoselectivity: For reactions that can produce different stereoisomers (e.g., enantiomers or diastereomers), computational analysis can predict the favored outcome. By modeling the transition states leading to each stereoisomer, the pathway with the lower activation energy can be identified, thus predicting the major product.
Non-Linear Optical (NLO) Property Theoretical Investigations
Theoretical studies are crucial for predicting and understanding the NLO properties of new materials, guiding experimental efforts toward compounds with significant potential. frontiersin.org These computational investigations typically employ quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), to calculate key parameters that govern the NLO response of a molecule. medmedchem.comscilit.com
The NLO response of a molecule is primarily determined by its hyperpolarizability. Key parameters calculated in theoretical NLO studies include the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). scilit.comnih.gov These properties are related to the molecule's response to an external electric field. A large first hyperpolarizability value is indicative of a strong second-order NLO response. nih.gov
For organic molecules, a significant NLO response is often associated with a "push-pull" electronic structure, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. scilit.com In the case of this compound, the indole ring system provides the π-conjugation. The acetyl group at the 1-position acts as an electron-withdrawing group, while the bromine and iodine atoms at the 5- and 6-positions, respectively, are generally considered electron-withdrawing through induction but can also exhibit some electron-donating character through resonance. The interplay of these substituents would influence the intramolecular charge transfer and, consequently, the NLO properties.
While no specific data exists for this compound, the following table illustrates the typical parameters evaluated in theoretical NLO studies of organic molecules. The values presented are hypothetical and for illustrative purposes only, based on general findings for similar compounds.
| Property | Symbol | Typical Calculated Value (a.u.) | Significance |
| Dipole Moment | μ | 2 - 10 | Influences molecular packing and bulk NLO properties. |
| Average Polarizability | α | 100 - 500 | Describes the linear response of the electron cloud to an electric field. |
| First Hyperpolarizability | β | 10-30 - 10-28 | Quantifies the second-order NLO response. |
Detailed research findings on related indole derivatives have shown that strategic placement of donor and acceptor groups can significantly enhance the first hyperpolarizability. researchgate.netacs.org For instance, studies on other π-extended indole systems have demonstrated that modifications to the molecular structure can lead to substantial increases in the second-order NLO coefficients. acs.org Computational models are optimized to predict the geometric and electronic properties, which are then used to calculate the NLO parameters. medmedchem.com The theoretical investigation of new compounds like this compound would follow a similar methodology to predict its potential as an NLO material.
Reactivity and Chemical Transformations of 1 Acetyl 5 Bromo 6 Iodoindole
Electrophilic Aromatic Substitution (EAS) Pathways on the Indole (B1671886) Ring
The indole nucleus is generally highly reactive toward electrophiles, with substitution typically occurring at the C3 position due to the formation of a stable, non-aromaticity-disrupted intermediate. ic.ac.ukquora.com However, the substituents on the 1-Acetyl-5-bromo-6-iodoindole molecule profoundly alter this characteristic reactivity.
The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on this compound are determined by the combined electronic effects of the N-acetyl, C5-bromo, and C6-iodo groups.
N-Acetyl Group: As an electron-withdrawing group, the N-acetyl substituent significantly deactivates the indole ring towards electrophilic attack. libretexts.org This deactivation is most pronounced at the pyrrole ring, particularly at the C3 position, by reducing the electron-donating ability of the nitrogen atom.
The strong deactivation of the pyrrole ring by the N-acetyl group makes electrophilic attack on the carbocyclic (benzene) ring more likely, should the reaction conditions be harsh enough to overcome the general deactivation. In this scenario, the directing effects of the halogens become paramount. The C5-bromo group directs incoming electrophiles to its ortho (C4) and para (not available) positions. The C6-iodo group directs to its ortho (C7 and C5) positions. Consequently, the most probable sites for electrophilic substitution on the deactivated ring are the C4 and C7 positions.
| Substituent | Electronic Effect | Directing Influence | Predicted Outcome |
|---|---|---|---|
| N-Acetyl | Strongly deactivating (electron-withdrawing) | Suppresses reactivity, especially at C3 | Overall reduced reactivity of the indole system |
| C5-Bromo | Deactivating (induction), Ortho/Para-directing (resonance) | Directs to C4 | Electrophilic attack favored at C4 and C7 positions |
| C6-Iodo | Deactivating (induction), Ortho/Para-directing (resonance) | Directs to C7 |
Nucleophilic Aromatic Substitution (NAS) Reactions
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com
For this compound, the bromine at C5 and iodine at C6 can act as leaving groups. However, the indole ring is an electron-rich aromatic system, which is inherently unreactive towards nucleophilic attack. nih.gov While the N-acetyl group is electron-withdrawing, its influence is not sufficiently strong and is not positioned ortho or para to the halogens to adequately stabilize the carbanionic intermediate required for a classical SNAr mechanism. libretexts.org Therefore, standard nucleophilic aromatic substitution at the C5 and C6 positions is considered unlikely to occur under typical SNAr conditions.
Metal-Catalyzed Cross-Coupling Reactions
The dihalogenated nature of this compound makes it an excellent substrate for metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com Reactions such as the Suzuki, Heck, Sonogashira, and Negishi couplings allow for the selective functionalization of the C5 and C6 positions. wikipedia.orgnih.govwikipedia.orglibretexts.org
A key feature of dihalogenated substrates containing different halogens is the potential for selective or sequential cross-coupling. The reactivity of aryl halides in the oxidative addition step of palladium-catalyzed cycles generally follows the order: I > Br > Cl. tcichemicals.com This difference is attributed to the disparity in carbon-halogen bond dissociation energies.
For this compound, the carbon-iodine bond at the C6 position is weaker and therefore more reactive towards oxidative addition with a Pd(0) catalyst than the carbon-bromine bond at the C5 position. researchgate.net This reactivity difference allows for highly selective cross-coupling reactions to be performed at the C6 position while leaving the C5-bromo group intact. The remaining bromide can then be subjected to a second, distinct cross-coupling reaction under more forcing conditions if desired. This sequential approach enables the controlled and differential functionalization of the two positions. thieme-connect.de
| Position | Halogen | Relative Reactivity | Example Sequential Reaction |
|---|---|---|---|
| C6 | Iodine | Higher | Step 1: Sonogashira coupling with a terminal alkyne at the C6-I position under mild conditions. |
| C5 | Bromine | Lower | Step 2: Suzuki coupling with a boronic acid at the C5-Br position of the Step 1 product, often requiring higher temperatures or a more active catalyst system. |
In the context of metal-catalyzed cross-coupling reactions at the C5 and C6 positions, the N-acetyl group primarily serves as a protecting group for the indole nitrogen. It is generally stable and compatible with the conditions used for a variety of palladium-catalyzed reactions, including Suzuki, Heck, and Sonogashira couplings. nih.govresearchgate.net The presence of the acetyl group prevents potential side reactions at the N-H position, such as N-arylation, and can help to improve the solubility and stability of the indole substrate. While N-acyl indoles can be designed to undergo N-C bond activation under specific catalytic conditions, they are typically robust electrophiles for C-C bond formation at the carbocyclic ring under standard cross-coupling protocols. nsf.govresearchgate.net
Functional Group Interconversions Involving the Acetyl Moiety
The N-acetyl group significantly influences the electronic properties of the indole ring, acting as an electron-withdrawing group that decreases the nucleophilicity of the indole nitrogen and the pyrrole ring. This modification impacts the regioselectivity and rate of various chemical transformations.
The N-acetyl group of 1-acetylindoles can be removed through hydrolysis, typically under basic conditions. researchgate.netlibretexts.org Acid-catalyzed hydrolysis is also possible but may be slower and can lead to side reactions on the electron-rich indole nucleus. quora.com
Basic Hydrolysis: Treatment of 1-acetylindoles with strong bases, such as sodium hydroxide or potassium hydroxide, in a protic solvent like methanol or ethanol, readily cleaves the amide bond to yield the corresponding indole and an acetate salt. researchgate.net For this compound, this reaction would produce 5-bromo-6-iodoindole. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the acetyl carbonyl carbon.
Acidic Hydrolysis: While less common for N-deacetylation of indoles due to potential side reactions, acidic hydrolysis can be achieved. quora.com The conditions typically require heating with a strong acid in an aqueous medium. The stability of the bromo- and iodo- substituents under these conditions would need to be considered, as halogenated indoles can be sensitive to strong acids.
Transacetylation: In the presence of a suitable nucleophile and a catalyst, the acetyl group can be transferred from the indole nitrogen to another molecule. This transacetylation reaction is a known process for N-acyl compounds. For instance, heating a 1-acetylindole in the presence of an alcohol with a catalytic amount of acid or base could potentially lead to the formation of an ester and the deacetylated indole.
Table 1: Representative Conditions for the Hydrolysis of N-Acetylindoles
| Reagents | Solvent | Temperature | Product | Reference |
| KOH | aq. MeOH | 20 °C | 3-acetylindole | researchgate.net |
| NaOH | Dioxane/H₂O | Reflux | Indole-3-acetic acid | nih.gov |
This table presents data for related acetylindoles to illustrate common hydrolysis conditions.
The acetyl group itself is a versatile handle for further chemical modifications, although reactions directly on the acetyl moiety of 1-acetylindoles are less common than reactions on the indole core.
One potential transformation is the reduction of the carbonyl group. While direct reduction of the N-acetyl carbonyl is challenging without affecting the indole ring, strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the acetyl group to an N-ethyl group. However, such potent hydrides might also lead to the reduction of the carbon-halogen bonds, particularly the weaker C-I bond.
Another possibility is the reaction of the acetyl carbonyl with organometallic reagents. However, the reactivity of the indole ring itself towards such reagents would likely lead to a complex mixture of products.
Reduction and Oxidation Chemistry of the Indole Core and Substituents
The presence of two different halogen atoms on the indole ring introduces selectivity considerations in reduction and oxidation reactions. The carbon-iodine bond is significantly weaker and more easily reduced than the carbon-bromine bond. quora.com
Reduction:
Catalytic hydrogenation is a common method for the reduction of functional groups. Under typical hydrogenation conditions (e.g., H₂, Pd/C), the C-I bond would be expected to undergo hydrogenolysis preferentially over the C-Br bond. This would lead to the formation of 1-acetyl-5-bromoindole. More forcing conditions might lead to the reduction of the C-Br bond as well, yielding 1-acetylindole.
Chemical reduction with hydride reagents can also be employed. Milder reducing agents might selectively reduce the C-I bond. The choice of reducing agent and reaction conditions would be crucial for achieving selective deiodination without affecting the bromo substituent or the acetyl group.
Oxidation:
The oxidation of indoles is a complex process that can lead to a variety of products, including oxindoles, isatins, and ring-opened products. researchgate.netnih.gov The outcome is highly dependent on the oxidant used and the substitution pattern of the indole. The N-acetyl group generally directs oxidation to the C2 and C3 positions of the indole ring. echemi.com
Oxidizing agents like m-CPBA, dimethyldioxirane (DMDO), or ozone can lead to the formation of 2-oxindole or 3-oxindole derivatives. The presence of halogens at the 5- and 6-positions would influence the electron density of the benzene (B151609) ring and could affect the regioselectivity of the oxidation. It is plausible that oxidation could also occur at the halogenated positions, potentially leading to the formation of quinonoid structures under certain conditions.
Table 2: Relative Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
This data illustrates the trend in bond strengths, indicating the C-I bond is the most susceptible to cleavage. quora.com
Radical Reactions and Single-Electron Transfer Processes
The halogen substituents on the indole ring can participate in radical reactions. The weaker C-I bond is more susceptible to homolytic cleavage than the C-Br bond, making the 6-position a likely site for radical generation. researchgate.netmasterorganicchemistry.com
Radical Dehalogenation: Radical-based reducing agents, such as tributyltin hydride (Bu₃SnH) with a radical initiator like AIBN, are known to effect the dehalogenation of aryl halides. In the case of this compound, selective deiodination would be expected under these conditions to yield 1-acetyl-5-bromoindole.
Single-Electron Transfer (SET) Processes: Indoles can participate in single-electron transfer reactions, either as electron donors or acceptors, depending on the reaction conditions and the nature of other reactants. The presence of electron-withdrawing groups, like the acetyl and halogen moieties, would make the indole nucleus less prone to oxidation (acting as an electron donor) and more susceptible to reduction (acting as an electron acceptor). Photoredox catalysis is a modern tool that could potentially be used to initiate SET processes with haloindoles, leading to the formation of indolyl radicals that can participate in various C-C or C-heteroatom bond-forming reactions.
Advanced Applications in Organic Synthesis and Materials Science
1-Acetyl-5-bromo-6-iodoindole as a Versatile Synthetic Building Block
The indole (B1671886) scaffold is a privileged structure in chemistry, forming the core of numerous natural products and biologically active compounds. d-nb.info The specific functionalization of this compound makes it an exceptional starting material for creating libraries of novel indole derivatives. The N-acetyl group modifies the electronic properties of the indole nitrogen and can also serve as a protecting group that can be removed under specific conditions. The true synthetic power, however, lies in the differential reactivity of the C-Br and C-I bonds.
In modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions, the carbon-iodine bond is generally more reactive than the carbon-bromine bond. This reactivity difference allows for selective functionalization at the C6 position while leaving the C5 bromine intact for a subsequent, different coupling reaction. This stepwise approach is fundamental to its utility.
| Property | Value |
| CAS Number | 1000343-03-2 molbase.com |
| Molecular Formula | C₁₀H₇BrINO molbase.com |
| Molecular Weight | 363.977 g/mol molbase.com |
| Synonym | 1-(5-bromo-6-iodoindol-1-yl)ethanone molbase.com |
The primary application of this compound is in the controlled synthesis of poly-substituted indoles. d-nb.infomdpi.com The halogen atoms at the C5 and C6 positions are ideal handles for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations.
Research findings on related structures demonstrate this potential:
Sequential Coupling: Researchers can first perform a Sonogashira coupling at the more reactive C6-I position to introduce an alkyne group. Subsequently, a Suzuki coupling can be carried out at the C5-Br position to add an aryl or heteroaryl moiety.
Diverse Functionalization: This one-pot or stepwise functionalization allows for the precise installation of carbon-carbon and carbon-heteroatom bonds, leading to indoles with complex substitution patterns that would be difficult to access through other synthetic routes. mdpi.com The ability to introduce varied functional groups is critical for tuning the electronic, steric, and physicochemical properties of the final molecules.
Beyond simple substitution, this compound serves as a foundational scaffold for building more complex, fused heterocyclic systems. The indole core is a key structural motif in many bioactive compounds, and the ability to append additional rings is a powerful strategy in drug discovery and materials science. syr.edunih.gov
Synthetic strategies include:
Annulation Reactions: By introducing functional groups at the C5 and C6 positions that can subsequently react with each other or with other parts of the indole ring, chemists can construct fused polycyclic systems. For example, a Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of a new ring fused to the benzene (B151609) portion of the indole.
Dearomatization Cascades: Indole derivatives can be converted from planar aromatic compounds into highly functionalized three-dimensional structures through dearomatization reactions, a powerful tool for creating molecular complexity. syr.edu Starting with a pre-functionalized indole like this compound provides handles to initiate or participate in such cascade reactions.
Development of Chemical Libraries for Diverse Applications
The synthetic versatility of this compound makes it an ideal starting material for combinatorial chemistry and the generation of chemical libraries. By systematically applying a range of coupling partners (e.g., different boronic acids for Suzuki reactions, various amines for Buchwald-Hartwig reactions) in a parallel synthesis format, a large and diverse collection of related but structurally distinct indole derivatives can be rapidly produced. Such libraries are invaluable for high-throughput screening in drug discovery programs to identify lead compounds with specific biological activities. chemimpex.com
Precursor for Bio-Inspired Molecular Architectures (e.g., Indole Alkaloid Analogs, Eumelanin Components)
Many complex natural products are built upon the indole core, and this compound provides a synthetic entry point to analogs of these important molecules. nih.gov
Indole Alkaloid Analogs: A vast number of marine indole alkaloids feature halogen substituents, particularly bromine. nih.gov The 5-bromo-6-iodo substitution pattern on this precursor allows for the synthesis of analogs of naturally occurring halogenated tryptamines or other complex marine alkaloids. nih.govclockss.org The halogens can either be retained as part of the final structure to mimic the natural product or be replaced with other functional groups to explore structure-activity relationships.
Eumelanin Components: Eumelanin, the ubiquitous black and brown pigment, is a complex biopolymer primarily derived from the oxidative polymerization of 5,6-dihydroxyindole (B162784) and 5,6-dihydroxyindole-2-carboxylic acid. rsc.org Indole-5,6-quinone has been identified as a key biosynthetic intermediate in this process. nih.gov Although challenging, the bromine and iodine atoms in this compound could potentially be converted into hydroxyl groups through advanced synthetic methods, such as metal-catalyzed hydroxylation or multi-step sequences involving nucleophilic substitution. This positions the compound as a potential, albeit complex, precursor for creating synthetic, atomistically precise eumelanin-inspired molecules for materials science applications. nih.gov
Exploitation in Organic Electronics and Photonics (e.g., NLO materials)
The indole moiety, with its electron-rich, aromatic π-system, is an attractive component for functional organic materials. mdpi.com The strategic functionalization of this compound allows for the synthesis of materials with tailored optoelectronic properties.
Tuning Electronic Properties: Through cross-coupling reactions at the C5 and C6 positions, the π-conjugated system of the indole can be extended by adding other aromatic or electron-donating/withdrawing groups. This modification directly tunes the HOMO-LUMO energy gap of the molecule, which is a critical parameter for applications in organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Nonlinear Optical (NLO) Materials: The creation of molecules with strong donor-acceptor character across a conjugated bridge is a common design strategy for second-order NLO materials. Using this compound, one could attach a strong electron-donating group at one position (e.g., via Buchwald-Hartwig amination) and an electron-accepting group at the other (e.g., via Suzuki coupling with an electron-deficient boronic acid), creating a "push-pull" system with potential NLO properties.
Heavy Atom Effect: The presence of heavy atoms like bromine and, particularly, iodine can enhance spin-orbit coupling. This "heavy atom effect" facilitates intersystem crossing from singlet to triplet excited states, a crucial property for developing efficient phosphorescent emitters for OLEDs.
Q & A
Q. What are the established synthetic routes for 1-Acetyl-5-bromo-6-iodoindole, and what analytical techniques are critical for confirming its structural integrity?
Methodological Answer: The synthesis of this compound typically involves halogenation and acetylation of the indole core. A common approach is sequential electrophilic substitution, where bromine and iodine are introduced at positions 5 and 6, followed by acetylation at the 1-position. Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : For verifying substituent positions and acetyl group integration .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade compounds) .
- X-ray Crystallography : For unambiguous confirmation of molecular geometry, particularly when crystallizable derivatives are synthesized .
Q. How do the bromo and iodo substituents influence the compound’s solubility and stability in common organic solvents?
Methodological Answer: The electron-withdrawing nature of bromo and iodo groups reduces solubility in polar solvents. Stability tests should include:
- Thermogravimetric Analysis (TGA) : To determine decomposition thresholds under controlled heating (e.g., 150–200°C for halogenated indoles) .
- UV-Vis Spectroscopy : To monitor photodegradation in solvents like DMSO or THV over 24–72 hours .
- Storage Recommendations : Halogenated indoles are light-sensitive; store at –20°C in amber vials under inert gas .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported spectroscopic data for this compound derivatives?
Methodological Answer: Discrepancies often arise from impurities or solvent effects. Mitigation strategies include:
- Cross-Validation with Multiple Techniques : Compare NMR (¹H/¹³C), IR, and mass spectrometry data against literature benchmarks .
- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental results .
- Reproducibility Protocols : Strictly adhere to documented synthesis conditions (e.g., reaction temperature, catalyst ratios) to minimize batch variability .
Q. How can researchers design experiments to investigate the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
Methodological Answer: Key experimental design considerations:
- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), and Buchwald-Hartwig catalysts under varying temperatures (80–120°C) .
- Byproduct Analysis : Use TLC and GC-MS to identify undesired side products (e.g., dehalogenation or acetyl group cleavage) .
- Kinetic Studies : Monitor reaction progress via in situ IR to optimize time and yield .
Q. What methodologies are effective for studying the compound’s potential as a kinase inhibitor in biochemical assays?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) with IC₅₀ determination across 1–100 µM concentrations .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or modifying the acetyl group) to evaluate selectivity against kinases like JAK2 or FLT3 .
- Molecular Docking : Employ AutoDock Vina to predict binding modes in kinase active sites, validated by mutagenesis studies .
Key Considerations for Advanced Research
- Contradiction Resolution : Conflicting spectral data may arise from polymorphic forms; single-crystal X-ray diffraction is definitive .
- Safety Protocols : Halogenated indoles require fume hood use and PPE due to potential toxicity .
- Ethical Data Presentation : Ensure raw data (e.g., NMR spectra) are archived in supplementary materials for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
